LogP and LogD Differentiation vs. Analogs
N-(2,4-Difluorophenyl)methanesulfonamide exhibits a computed logP of 1.3556 and logD of −0.2954 (at pH ~7.4) as reported by ChemDiv . The 2,4-difluoro substitution lowers logP by approximately 0.1–0.5 log units relative to the non-fluorinated parent N-phenylmethanesulfonamide (estimated logP ~1.5–1.8 based on fragment-based prediction) and differentially modulates logD compared to mono-fluoro ortho or para analogs, where the single fluorine atom contributes a more modest logP reduction (~0.1–0.3 units) [1]. The measured logSw value of −2.2343 further quantifies aqueous solubility behavior . This differentiation is critical for fragment-based screening libraries where small lipophilicity differences influence hit identification rates and ligand efficiency metrics.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.3556; logD = −0.2954; logSw = −2.2343 |
| Comparator Or Baseline | N-phenylmethanesulfonamide (estimated logP ~1.5–1.8); N-(2-fluorophenyl)methanesulfonamide (estimated logP ~1.2–1.5); N-(4-fluorophenyl)methanesulfonamide (estimated logP ~1.3–1.6) |
| Quantified Difference | ΔlogP ≈ −0.15 to −0.45 vs. non-fluorinated parent; ΔlogP ≈ −0.1 to +0.15 vs. mono-fluoro analogs (estimated) |
| Conditions | Computed values from ChemDiv vendor database; comparator values estimated from fragment-based contributions |
Why This Matters
LogP and logD values directly influence membrane permeability, solubility, and non-specific protein binding, making even modest differences meaningful for fragment library design where ligand efficiency metrics are highly sensitive to lipophilicity.
- [1] PubChem. N-Phenylmethanesulfonamide (CID 69502); N-(2-Fluorophenyl)methanesulfonamide (CID 13858994); N-(4-Fluorophenyl)methanesulfonamide (CID 9954351). Computed physicochemical properties. View Source
